An In-depth Technical Guide on the Discovery and Isolation of N-undecanoyl-L-Homoserine Lactone
An In-depth Technical Guide on the Discovery and Isolation of N-undecanoyl-L-Homoserine Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-undecanoyl-L-Homoserine lactone (C11-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules, which are pivotal in regulating gene expression in various Gram-negative bacteria through a mechanism known as quorum sensing. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of C11-HSL. It includes detailed experimental protocols for extraction and detection, a summary of its known biological activities with quantitative data, and a discussion of the pertinent signaling pathways. This document is intended to serve as a valuable resource for researchers investigating bacterial communication and those involved in the development of novel antimicrobial strategies.
Discovery and Natural Occurrence
N-acyl-homoserine lactones (AHLs) were first identified as inducers of bioluminescence in the marine bacterium Vibrio fischeri[1]. This discovery paved the way for the identification of a wide array of AHLs with varying acyl chain lengths and modifications, each typically associated with specific bacterial species and functions.
While Pseudomonas aeruginosa is well-known for producing a range of AHLs, including N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), some evidence suggests that it may also produce N-undecanoyl-L-Homoserine lactone (C11-HSL) as a minor quorum-sensing signal. C11-HSL is notable for its rare odd-numbered acyl carbon chain.
Further research has pointed towards photosynthetic bacteria, such as Rhodopseudomonas palustris, as producers of novel and long-chain AHLs. While the primary signaling molecule identified in R. palustris is p-coumaroyl-homoserine lactone (pC-HSL), the enzymatic machinery for AHL synthesis in this and related species suggests a potential for the production of a diverse range of AHLs, including C11-HSL. The identification of C11-HSL in specific bacterial species remains an active area of research.
Biosynthesis of N-acyl-homoserine Lactones
The biosynthesis of AHLs is primarily catalyzed by enzymes belonging to the LuxI family of AHL synthases. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl chain.
The general mechanism involves the acylation of the amino group of SAM by the acyl-ACP, followed by an intramolecular cyclization and lactonization, which releases the AHL molecule and 5'-methylthioadenosine (MTA). The specificity of the LuxI homolog determines the length and modification of the acyl chain of the produced AHL.
Isolation and Purification of N-undecanoyl-L-Homoserine Lactone
The isolation of C11-HSL from bacterial cultures follows general protocols established for long-chain AHLs. These protocols typically involve solvent extraction of the culture supernatant followed by chromatographic purification.
Experimental Protocol: Extraction from Bacterial Culture
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Culture Growth: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa or a candidate long-chain AHL producer) in an appropriate liquid medium to the late exponential or early stationary phase, as AHL production is often cell-density dependent.
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Supernatant Collection: Centrifuge the bacterial culture (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet the cells. Carefully decant and collect the cell-free supernatant.
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Solvent Extraction:
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Acidify the supernatant to a pH of approximately 3.0 with a strong acid (e.g., hydrochloric acid) to protonate any carboxyl groups and improve extraction efficiency.
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Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
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Shake the mixture vigorously in a separatory funnel for 2-3 minutes and allow the phases to separate.
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Collect the organic phase. Repeat the extraction process two more times with fresh organic solvent.
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Pool the organic extracts.
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Drying and Concentration:
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Dry the pooled organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any residual water.
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Filter the dried extract to remove the drying agent.
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Concentrate the extract to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.
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Reconstitution: Resuspend the dried extract in a small volume of a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), for further analysis.
Detection and Characterization
Several methods can be employed for the detection and characterization of C11-HSL, ranging from bioassays to sophisticated analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the initial detection and separation of AHLs. For long-chain AHLs like C11-HSL, reversed-phase TLC plates (e.g., C18) are typically used.
Experimental Protocol: TLC Analysis
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Plate Preparation: Use a C18 reversed-phase TLC plate.
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Spotting: Spot a small volume (2-5 µL) of the concentrated extract onto the origin line of the TLC plate. Also, spot a C11-HSL standard for comparison.
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Development: Develop the plate in a sealed chromatography chamber containing a mobile phase of 60% (v/v) methanol in water.
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Visualization: After development, dry the plate and visualize the AHLs using an overlay of an appropriate biosensor strain. Agrobacterium tumefaciens NTL4 (pZLR4) is a common biosensor that can detect a broad range of AHLs. The production of a colored or fluorescent reporter by the biosensor at the location of the AHL spot indicates a positive result.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the gold standard for the unambiguous identification and quantification of AHLs.
Experimental Protocol: HPLC-MS Analysis
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Chromatographic Separation:
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Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it over the course of the run to elute the more hydrophobic long-chain AHLs.
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Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
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Mass Spectrometric Detection:
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Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
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Detection: Monitor for the protonated molecule [M+H]⁺ of C11-HSL, which has a mass-to-charge ratio (m/z) of 270.2.
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Fragmentation: For confirmation, tandem mass spectrometry (MS/MS) can be used to observe the characteristic fragment ion at m/z 102, which corresponds to the homoserine lactone ring.
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Quorum Sensing Signaling Pathway
The canonical AHL-mediated quorum sensing circuit involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL and modulates gene expression.
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Signal Synthesis and Accumulation: At low cell density, the basal level of C11-HSL produced by the LuxI homolog diffuses out of the cell. As the bacterial population grows, the extracellular concentration of C11-HSL increases.
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Signal Perception: Once a threshold concentration is reached, C11-HSL diffuses back into the cells and binds to its cognate LuxR-type receptor.
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Transcriptional Regulation: The C11-HSL/LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This often includes the gene for the LuxI synthase itself, creating a positive feedback loop.
